molecular formula C18H26N2O4 B2379297 tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate CAS No. 1823491-57-1

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate

Cat. No.: B2379297
CAS No.: 1823491-57-1
M. Wt: 334.416
InChI Key: ZBUKRLSPLMADFS-UHFFFAOYSA-N
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Description

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc group, yielding the free amine.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction typically produces the free amine.

Scientific Research Applications

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: It serves as a precursor for the synthesis of drugs and other biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can interact with various biological targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is unique due to its combination of the Boc-protected pyrrolidine and benzyl groups. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKRLSPLMADFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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